molecular formula C15H19N5O4 B2558900 1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-30-9

1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2558900
CAS No.: 899997-30-9
M. Wt: 333.348
InChI Key: AGBHXWLCAHKRLH-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine-dione derivative featuring a fused oxazolo[2,3-f]purine core. Key structural elements include:

  • 1,7-Dimethyl groups: These substituents enhance lipophilicity and may influence receptor binding or metabolic stability.
  • Oxazolo-purine-dione scaffold: The fused oxazole ring distinguishes it from other purine derivatives, such as thiazolo- or imidazo-purines, which exhibit varied electronic and steric properties .

However, its pharmacological profile remains underexplored compared to analogs discussed in the literature.

Properties

IUPAC Name

4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-10-9-20-11-12(16-14(20)24-10)17(2)15(22)19(13(11)21)4-3-18-5-7-23-8-6-18/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBHXWLCAHKRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo[2,3-f]purine core, followed by the introduction of the dimethyl and morpholinoethyl groups through a series of substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory, antiviral, or anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Implications

  • Optimization: The morpholinoethyl group balances solubility and target engagement, making the compound a candidate for central nervous system (CNS) applications where blood-brain barrier penetration is critical.
  • SAR Insights : Smaller N3 substituents favor PDE/enzyme inhibition, while bulkier groups enhance GPCR binding .
  • Unresolved Questions: The compound’s exact adenosine receptor subtype selectivity and PDE isoform specificity require experimental validation.

Biological Activity

1,7-Dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a purine backbone with modifications that enhance its biological activity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against HIV and other retroviruses. The mechanism involves interference with viral integrase enzymes, which are crucial for viral DNA integration into the host genome .

Cytotoxicity

Studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells while sparing normal cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Viral Integrase Inhibition : By binding to the active site of integrase enzymes, the compound prevents the integration of viral DNA into the host genome.
  • Cell Cycle Arrest : The compound disrupts cell cycle progression in cancer cells, leading to G1 phase arrest and subsequent apoptosis.

Study 1: Antiviral Efficacy

A study conducted on human T lymphocyte cells treated with varying concentrations of the compound revealed a dose-dependent inhibition of HIV replication. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiviral activity .

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM). Flow cytometry analysis confirmed increased rates of apoptosis compared to untreated controls .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₈N₄O₃
IC50 (Antiviral)0.5 µM
Cytotoxicity (MCF-7)70% Viability Loss at 10 µM

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